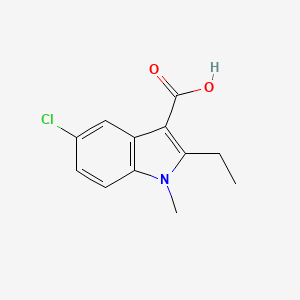
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as DMT or dimethyltryptamine. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one may alter the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. It also has been shown to increase blood pressure and heart rate. Additionally, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one in lab experiments is its potency. It has been shown to have a strong effect at low doses, making it a useful tool for studying certain biological processes. However, one limitation is its potential for abuse. Due to its opioid-like effects, it must be handled with caution and in accordance with proper safety protocols.
Direcciones Futuras
There are several future directions for research on 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one. One area of interest is its potential use in treating addiction. Further research is needed to determine its efficacy and safety in this context. Additionally, it may have potential as a treatment for certain mental health conditions, such as depression and anxiety. Further research is also needed to better understand its mechanism of action and its effects on the brain. Finally, it may have potential as a tool for studying consciousness and altered states of consciousness.
Métodos De Síntesis
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a complex process that involves several steps. The first step is the reaction of 4-bromobenzaldehyde with 2,4-dimethylpiperazine to form 4-((2,4-Dimethylpiperazin-1-yl)methyl)benzaldehyde. This intermediate is then reacted with piperidine and phenylacetic acid to form the final product, 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one.
Aplicaciones Científicas De Investigación
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in treating addiction, particularly opioid addiction. Additionally, it has been investigated for its potential use in cancer treatment and as a tool for studying consciousness.
Propiedades
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYKLSMPIMATPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)
![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)
![2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide](/img/structure/B2899427.png)


![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)

![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)